1-Piperidineethanol-d4

Description

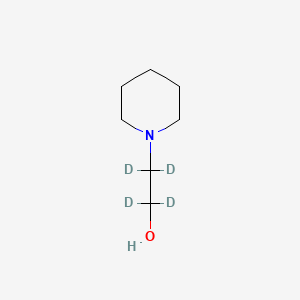

1-Piperidineethanol-d4 is a deuterated analog of 1-piperidineethanol, where four hydrogen atoms are replaced with deuterium (²H or D), likely at positions critical to its molecular structure (e.g., the ethanol moiety). This isotopic substitution enhances its utility in pharmacokinetic, metabolic, and spectroscopic studies due to the kinetic isotope effect (KIE), which slows metabolic degradation and improves stability in tracer applications . While direct evidence for this compound is absent in the provided materials, its structural analogs and derivatives (e.g., piperidine-2-ethanol, substituted piperidinylmethanols) offer insights into its properties and reactivity.

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWONRVIPPDKH-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662173 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189705-44-9 | |

| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-pyridineethanol undergoes deuteration in the presence of a ruthenium oxide () catalyst under pressure (500–1000 psig) at elevated temperatures (30–50°C). The reaction proceeds via heterocyclic ring saturation, converting the pyridine moiety into a piperidine structure with deuterium atoms at positions 2, 3, 5, and 6.

Key Parameters:

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 74.7–91.7% |

| Deuterium Incorporation | >95% at ring positions |

| Byproducts | <1.5% N-methyl derivatives |

This method is scalable and compatible with industrial equipment, though the cost of gas necessitates efficient recycling systems.

Isotopic Exchange Using Deuterated Reagents

Isotopic exchange leverages acidic hydrogen-deuterium (H/D) substitution in pre-synthesized 1-piperidineethanol. This approach targets the hydroxyl group and adjacent methylene hydrogens for deuteration.

Procedure

-

Deuterium Oxide () Exchange:

The compound is refluxed in with a palladium catalyst (e.g., ) at 80°C for 24–48 hours. The hydroxyl proton () undergoes rapid exchange, while the methylene group () requires base-catalyzed conditions (e.g., ) for H/D substitution. -

Deuterated Solvents:

Using deuterated ethanol () in multistep syntheses ensures incidental deuteration of the ethanol side chain during purification.

Challenges

-

Selectivity: Achieving uniform deuteration across all four positions demands precise pH control and catalyst selection.

-

Purity: Post-reaction distillation or chromatography is required to remove residual and catalysts.

Multistep Synthesis from Deuterated Building Blocks

This method constructs the piperidine ring and ethanol side chain using deuterated intermediates, enabling site-specific deuteration.

Case Study: Dearomative Functionalization

A 2023 study demonstrated the synthesis of polysubstituted piperidines via dearomative functionalization of pyridine derivatives. By employing deuterated acrylate esters and -mediated quenching, researchers achieved 85–90% deuteration at the C-2 and C-6 positions of the piperidine ring.

Steps:

Advantages

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Deuterium Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Catalytic Deuteration | 74–92 | >95% | Moderate | High |

| Isotopic Exchange | 60–75 | 80–90% | Low | Medium |

| Multistep Synthesis | 50–70 | 85–90% | High | Low |

Key Insights:

-

Catalytic deuteration is optimal for industrial-scale production despite costs.

-

Isotopic exchange suits small-scale labs but struggles with uniform deuteration.

-

Multistep synthesis offers regioselectivity but requires advanced expertise.

Challenges and Optimization Strategies

Challenge 1: Byproduct Formation

N-methyl derivatives arise during catalytic deuteration due to residual methyl groups in catalysts.

Solution: Pre-treatment of catalysts with amine solvents reduces methyl transfer.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineethanol-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated compounds.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces more saturated alcohols or hydrocarbons.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Piperidineethanol-d4 is characterized by the molecular formula C7H15NO and a molecular weight of approximately 145.20 g/mol. The presence of deuterium enhances its stability and makes it particularly useful in NMR spectroscopy, allowing for precise structural analysis.

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the development of various therapeutic agents. Its applications include:

- Antidiabetic Agents : Research has shown that piperidine derivatives exhibit significant anti-diabetic properties. For instance, compounds derived from piperidine have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies indicate that certain derivatives demonstrate superior inhibition compared to standard references like acarbose .

- Antiviral Activity : Piperidine derivatives are being investigated for their potential antiviral effects, particularly against HIV. A series of compounds have been synthesized and tested for their efficacy in inhibiting viral replication, showing promising results in vitro .

- Neuroprotective Effects : The neuroprotective capabilities of piperidine derivatives are noteworthy, with applications in treating neurodegenerative diseases such as Alzheimer's. Compounds like donepezil, which contain piperidine structures, are already used clinically for this purpose .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis due to its ability to participate in various chemical reactions:

- Multicomponent Reactions : The compound has been employed in the synthesis of polysubstituted piperidines through multicomponent reactions. This approach allows for the rapid generation of diverse compound libraries suitable for biological screening .

- Catalysis : In catalytic processes, this compound acts as a ligand or catalyst precursor, facilitating reactions that lead to the formation of complex organic molecules .

Data Table: Applications Overview

Case Study 1: Antidiabetic Research

A study investigated various piperidine derivatives for their α-glucosidase inhibition activity. Among these, certain compounds exhibited IC50 values significantly lower than acarbose, indicating their potential as effective antidiabetic agents. Molecular docking simulations were also performed to elucidate the binding modes responsible for this activity .

Case Study 2: Antiviral Efficacy

In another research project, a series of piperidine-based compounds were synthesized and tested against HIV-1. The results demonstrated enhanced potency compared to existing treatments, validating the hypothesis that structural modifications can lead to improved antiviral activity .

Mechanism of Action

The mechanism of action of 1-Piperidineethanol-d4 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of the compound, making it useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Piperidineethanol derivatives vary in substituents, isotopic labeling, and functional groups, leading to distinct chemical, biological, and physical properties. Below is a comparative analysis of structurally related compounds:

Substituted Piperidinemethanols

Key analogs include:

Key Observations :

- Substituent Effects: Benzyl (e.g., ) or fluorophenyl groups (e.g., ) enhance lipophilicity and receptor binding compared to unsubstituted piperidineethanol.

- Deuterated vs.

Pharmacological Relevance

- Piperidine-2-ethanol derivatives serve as precursors for analgesics (e.g., fentanyl analogs ), where deuterium labeling could enhance therapeutic indices.

Analytical Utility

- Deuterated compounds like 1-Piperidineethanol-d4 are critical in mass spectrometry (MS) and nuclear magnetic resonance (NMR) as internal standards, improving quantification accuracy .

Biological Activity

1-Piperidineethanol-d4, a deuterated analog of 1-piperidineethanol, is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine ring structure with an alcohol functional group. The deuteration enhances its stability and allows for better tracking in biological studies. The synthesis typically involves the reduction of corresponding carbonyl compounds or the alkylation of piperidine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C6H14D4N |

| Molecular Weight | 115.19 g/mol |

| CAS Number | 3040-44-6 |

| Solubility | Soluble in water and ethanol |

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptor Agonism : It acts as an agonist at the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions.

- Inhibition of Matrix Polymerase : This activity suggests potential antiviral properties, particularly against viruses that rely on polymerases for replication.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Analgesic Activity : A study comparing piperidine derivatives indicated that compounds similar to this compound exhibited significant analgesic effects. These findings suggest its utility in pain management therapies .

- Cytotoxicity Studies : Research on piperidinomethylchalcone derivatives showed that modifications involving piperidine structures resulted in varying levels of cytotoxicity against cancer cell lines, indicating a potential role for this compound in cancer therapeutics .

- Pharmacokinetics and Metabolism : The deuterated form allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetic profile and interactions within biological systems.

Case Study 1: Analgesic Efficacy

A comparative study evaluated the analgesic efficacy of several piperidine derivatives, including this compound. The compound demonstrated comparable analgesic activity to established drugs like pethidine, suggesting its potential as a new analgesic agent .

Case Study 2: Antiviral Properties

In vitro studies indicated that the compound's ability to inhibit matrix polymerase could be leveraged for developing antiviral therapies. This was particularly noted in studies involving RNA viruses where polymerase inhibition is critical for viral replication.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of 1-Piperidineethanol-d4 to ensure isotopic purity?

- Answer : Synthesis optimization requires rigorous control of deuterium incorporation. Techniques such as deuterated solvent exchange (e.g., D₂O) or catalytic deuteration using Pd/C under D₂ gas should be employed. Characterization via -NMR and mass spectrometry is critical to confirm isotopic purity (>98% deuterium at specified positions). Reflux conditions and reaction time must be calibrated to minimize side reactions, as described in protocols for analogous piperidine derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Answer : Use a combination of -NMR (to confirm deuterium substitution via absence of proton signals) and -NMR (to verify backbone integrity). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₇H₁₁D₄NO). Cross-reference with IR spectroscopy for functional group analysis (e.g., -OH and piperidine ring vibrations) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Adhere to GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use fume hoods, nitrile gloves, and PPE. Emergency procedures include immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure. Storage recommendations (dry, inert atmosphere) align with piperidine derivative safety guidelines .

Advanced Research Questions

Q. How can isotopic substitution (deuteration) in this compound influence its pharmacokinetic behavior in tracer studies?

- Answer : Deuteration alters metabolic stability via the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. Design comparative studies with non-deuterated analogs to quantify half-life differences. Use LC-MS/MS for metabolite profiling in in vitro hepatocyte models to track deuterium retention .

Q. What experimental strategies resolve contradictions in spectral data when characterizing deuterated byproducts of this compound?

- Answer : Perform 2D-NMR (e.g., HSQC, COSY) to distinguish positional deuteration artifacts. Compare with computational simulations (DFT for -NMR chemical shifts). Replicate synthesis under controlled conditions to isolate variables (e.g., solvent purity, catalyst activity) .

Q. How do researchers design controlled experiments to study the solvent isotope effect (SIE) on this compound’s reactivity?

- Answer : Conduct parallel reactions in H₂O vs. D₂O to measure SIE on reaction rates (e.g., esterification or nucleophilic substitution). Use kinetic modeling (Arrhenius plots) to quantify activation energy differences. Control for pH/pD adjustments to isolate isotopic effects .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound’s neuropharmacological studies?

- Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., deuterated vs. non-deuterated analogs). Incorporate Bayesian modeling to address variability in in vivo data .

Q. How can isotopic labeling in this compound improve spatial resolution in imaging studies (e.g., MALDI-TOF or PET)?

- Answer : Deuteration enhances mass spectrometry signal specificity by shifting m/z ratios, reducing background noise. For PET, synthesize -labeled analogs and compare biodistribution with deuterated versions. Validate via autoradiography and LC-MS co-localization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.